

# Application Notes and Protocols for MEDI7247, an ASCT2-Targeting Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UR-7247  |           |
| Cat. No.:            | B1683736 | Get Quote |

#### Introduction

MEDI7247 is a first-in-class antibody-drug conjugate (ADC) that targets the sodium-dependent alanine-serine-cysteine transporter 2 (ASCT2).[1] This transporter is highly expressed in various hematological malignancies, making it a promising therapeutic target. MEDI7247 consists of a humanized IgG1 monoclonal antibody specific for ASCT2, conjugated to the pyrrolobenzodiazepine (PBD) dimer tesirine. This application note provides a summary of the available data on MEDI7247 and protocols for its use in research settings, based on the findings from a first-in-human, phase 1 clinical trial.

## **Quantitative Data Summary**

A phase 1 clinical trial evaluated the safety, tolerability, and preliminary anti-tumor activity of MEDI7247 in adult patients with relapsed or refractory acute myeloid leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL).[1]



| Parameter                                            | Value                                                               | Patient Population |
|------------------------------------------------------|---------------------------------------------------------------------|--------------------|
| Maximum Tolerated Dose (MTD)                         | Not Determined                                                      | AML, MM, DLBCL     |
| Most Common Adverse Events (AEs)                     | Thrombocytopenia (41.8%),<br>Neutropenia (35.8%), Anemia<br>(28.4%) | Combined           |
| Most Common Grade 3/4 AEs                            | Thrombocytopenia (38.8%),<br>Neutropenia (34.3%), Anemia<br>(22.4%) | Combined           |
| Overall Anti-cancer Activity                         | 11/67 (16.4%) of patients showed a response                         | Combined           |
| Systemic Exposure Variability (AUCinf geometric CV%) | ADC: 62.3-134.2%, Total<br>Antibody: 74.8-126.1%                    | Combined           |

## **Mechanism of Action**

MEDI7247 is designed to target and kill cancer cells that overexpress ASCT2. The antibody component of the ADC binds to ASCT2 on the surface of tumor cells. Following binding, the ADC-ASCT2 complex is internalized, and the PBD payload is released, leading to cell death.



Click to download full resolution via product page

Caption: Mechanism of action of MEDI7247.

## **Experimental Protocols**

Phase 1 Clinical Trial Protocol for MEDI7247

This protocol provides a general overview based on the published first-in-human phase 1 trial.

[1] Specific details should be referenced from the original study protocol.



#### 1. Patient Population:

- Adults with a diagnosis of acute myeloid leukemia (AML), multiple myeloma (MM), or diffuse large B-cell lymphoma (DLBCL).
- Patients must have relapsed or refractory disease to standard therapies, or have no standard therapy options available.

#### 2. Study Design:

- A first-in-human, open-label, multicenter, phase 1 dose-escalation and dose-expansion study.
- The primary objectives were to assess the safety and determine the maximum tolerated dose (MTD) of MEDI7247.
- Secondary objectives included evaluation of anti-tumor activity, pharmacokinetics (PK), and immunogenicity.
- 3. Dosing and Administration:
- MEDI7247 was administered intravenously.
- Dose escalation was performed to determine the MTD.
- 4. Safety and Efficacy Assessments:
- Safety was monitored through the evaluation of adverse events (AEs), laboratory tests, vital signs, and electrocardiograms.
- Anti-tumor activity was assessed based on disease-specific response criteria.
- Pharmacokinetic parameters were measured from blood samples.
- Immunogenicity was assessed by measuring anti-drug antibodies.
- 5. Data Analysis:



- Descriptive statistics were used to summarize safety, efficacy, and pharmacokinetic data.
- The relationship between ASCT2 expression and clinical response was evaluated.



Click to download full resolution via product page

Caption: Workflow of the MEDI7247 Phase 1 Clinical Trial.

#### Conclusion

MEDI7247 has demonstrated manageable safety and preliminary anti-cancer activity in patients with heavily pretreated hematological malignancies.[1] Further investigation is warranted to determine the optimal dose and to further evaluate its efficacy in specific patient populations. The lack of correlation between ASCT2 expression and clinical response in the initial study suggests that further research is needed to identify predictive biomarkers for treatment with MEDI7247.[1]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ASCT2-Targeting Antibody-Drug Conjugate MEDI7247 in Adult Patients with Relapsed/Refractory Hematological Malignancies: A First-in-Human, Phase 1 Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for MEDI7247, an ASCT2-Targeting Antibody-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683736#protein-interaction-studies-with-ur-7247]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com